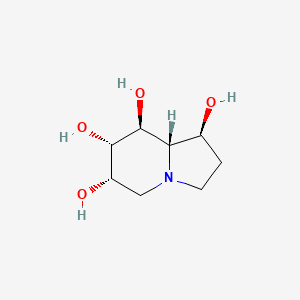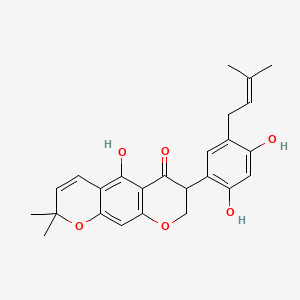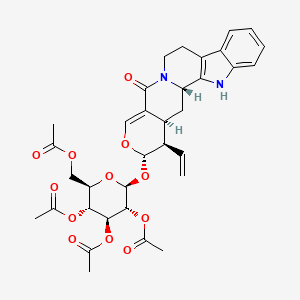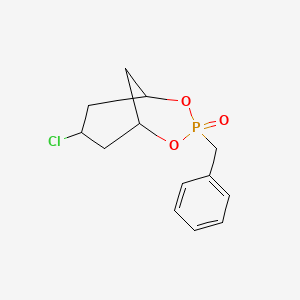
3-Benzyl-7-chloro-2,4-dioxa-3-phosphabicyclo(3.3.1)nonane 3-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-7-chloro-2,4-dioxa-3-phosphabicyclo(331)nonane 3-oxide is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-7-chloro-2,4-dioxa-3-phosphabicyclo(3.3.1)nonane 3-oxide typically involves the Michaelis-Arbuzov reaction. This reaction is carried out by reacting 1-phospha-2,8,9-trioxaadamantane with benzyl chloride . The reaction conditions usually require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the Michaelis-Arbuzov reaction conditions to maximize yield and purity. This could include the use of advanced reactors and purification techniques to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyl-7-chloro-2,4-dioxa-3-phosphabicyclo(3.3.1)nonane 3-oxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the oxidation state of the phosphorus atom.
Substitution: The chlorine atom in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphoranes, while substitution reactions can produce derivatives with different substituents replacing the chlorine atom.
Applications De Recherche Scientifique
3-Benzyl-7-chloro-2,4-dioxa-3-phosphabicyclo(3.3.1)nonane 3-oxide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways involving phosphorus.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Benzyl-7-chloro-2,4-dioxa-3-phosphabicyclo(3.3.1)nonane 3-oxide involves its interaction with molecular targets through its phosphorus atom. The compound can form bonds with various substrates, influencing biochemical pathways and reactions. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phospha-2,8,9-trioxaadamantane: A precursor in the synthesis of 3-Benzyl-7-chloro-2,4-dioxa-3-phosphabicyclo(3.3.1)nonane 3-oxide.
Benzyl chloride: Another reactant in the synthesis process.
Other phosphoranes: Compounds with similar phosphorus-containing bicyclic structures.
Uniqueness
3-Benzyl-7-chloro-2,4-dioxa-3-phosphabicyclo(331)nonane 3-oxide is unique due to its specific bicyclic structure and the presence of both benzyl and chloro substituents
Propriétés
Numéro CAS |
53144-70-0 |
|---|---|
Formule moléculaire |
C13H16ClO3P |
Poids moléculaire |
286.69 g/mol |
Nom IUPAC |
3-benzyl-7-chloro-2,4-dioxa-3λ5-phosphabicyclo[3.3.1]nonane 3-oxide |
InChI |
InChI=1S/C13H16ClO3P/c14-11-6-12-8-13(7-11)17-18(15,16-12)9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 |
Clé InChI |
RLOFNLGMZGOOGE-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC(CC1OP(=O)(O2)CC3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


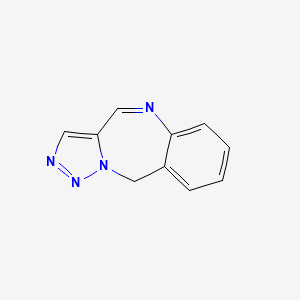


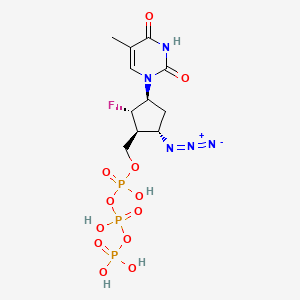

![(1R)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B12809992.png)

